Glutaminyl Cyclase Inhibitor 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

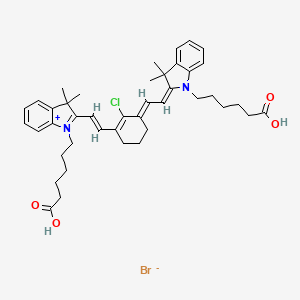

Glutaminyl Cyclase Inhibitor 5 is a compound designed to inhibit the activity of the enzyme glutaminyl cyclase. This enzyme is responsible for the post-translational modification of proteins and peptides, converting N-terminal glutamine or glutamate residues into pyroglutamate. This modification is significant in the pathology of several diseases, including Alzheimer’s disease, where pyroglutamate-modified amyloid-beta peptides are implicated .

Méthodes De Préparation

The preparation of Glutaminyl Cyclase Inhibitor 5 involves several synthetic routes. One common method includes the use of benzonitrile-based frameworks. The synthesis typically involves the following steps:

Preparation of the organic solvent: The first organic solvent is prepared, which can be one or more of several options.

Reaction with specific reagents: The compound is synthesized using reagents such as 1-(3-isothiocyanatopropyl)-5-methyl-1H-imidazole, THF/DMF, and EDC.HCl.

Purification and isolation: The final product is purified and isolated using standard techniques such as recrystallization and chromatography.

Industrial production methods often involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Glutaminyl Cyclase Inhibitor 5 undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often involving metal catalysts.

Substitution Reactions: It can undergo substitution reactions, particularly involving the aromatic or hydrophobic moieties.

Cyclization: The enzyme catalyzes the cyclization of N-terminal glutamine or glutamate residues to form pyroglutamate.

Common reagents used in these reactions include metal ions such as zinc or cobalt, and organic solvents like THF and DMF . The major products formed from these reactions are typically pyroglutamate-modified peptides or proteins .

Applications De Recherche Scientifique

Glutaminyl Cyclase Inhibitor 5 has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Glutaminyl Cyclase Inhibitor 5 involves the inhibition of the enzyme glutaminyl cyclase. This enzyme catalyzes the conversion of N-terminal glutamine or glutamate residues into pyroglutamate, a modification that stabilizes peptides and proteins . By inhibiting this enzyme, the compound reduces the formation of synaptotoxic pyroglutamate-A-beta oligomers, which are implicated in the pathology of Alzheimer’s disease . The molecular targets include the active site of the enzyme, where the inhibitor binds and prevents the catalytic activity .

Comparaison Avec Des Composés Similaires

Glutaminyl Cyclase Inhibitor 5 can be compared with other similar compounds such as PQ912, PBD150, and SEN177 . These compounds also inhibit glutaminyl cyclase but may differ in their potency, selectivity, and safety profiles . For example:

PQ912: A competitive inhibitor with favorable safety profiles and efficacy in early clinical trials.

PBD150: Shown to reduce the deposition of pyroglutamate-modified amyloid-beta peptides in animal models.

SEN177: Exhibits inhibitory activity against both glutaminyl cyclase and its isoenzyme.

The uniqueness of this compound lies in its specific framework and the potential for higher potency and selectivity compared to these similar compounds .

Propriétés

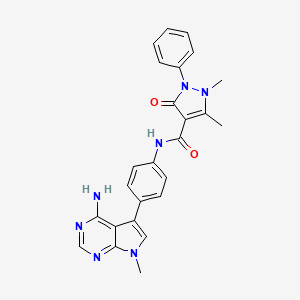

Formule moléculaire |

C22H30N6O |

|---|---|

Poids moléculaire |

394.5 g/mol |

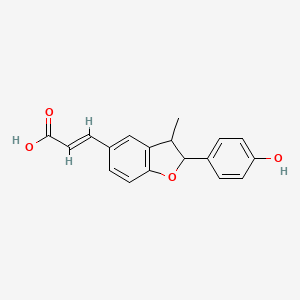

Nom IUPAC |

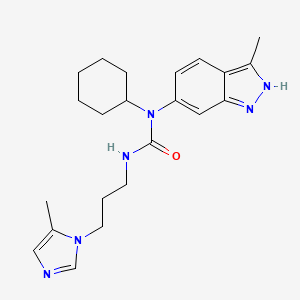

1-cyclohexyl-3-[3-(5-methylimidazol-1-yl)propyl]-1-(3-methyl-2H-indazol-6-yl)urea |

InChI |

InChI=1S/C22H30N6O/c1-16-14-23-15-27(16)12-6-11-24-22(29)28(18-7-4-3-5-8-18)19-9-10-20-17(2)25-26-21(20)13-19/h9-10,13-15,18H,3-8,11-12H2,1-2H3,(H,24,29)(H,25,26) |

Clé InChI |

DWKOIVNSZJZOOM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=CN1CCCNC(=O)N(C2CCCCC2)C3=CC4=NNC(=C4C=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)